molecular formula C9H5BrO2 B2567878 3-(3-Bromophenyl)prop-2-ynoic acid CAS No. 29835-28-7

3-(3-Bromophenyl)prop-2-ynoic acid

Cat. No.: B2567878
CAS No.: 29835-28-7
M. Wt: 225.041
InChI Key: SATQURHUBJUFTF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)prop-2-ynoic acid, also known as 3-bromopropiolic acid, is a chemical compound with the formula C9H5BrO2 . It is a member of the categories Alkynes, Carboxylic Acids, and Halides .


Synthesis Analysis

The synthesis of this compound involves the reaction of aryl iodide with propiolic acid in the presence of ammonium acetate under nitrogen atmosphere . The reaction mixture is stirred at room temperature for 5 hours, then diluted with ethyl acetate, filtered, and washed with cold aqueous KOH solution .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H5BrO2 . It has a molecular weight of 225.04 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 225.04 g/mol . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis of compounds related to 3-(3-Bromophenyl)prop-2-ynoic acid and their structural determination through spectroscopic techniques and X-ray analysis have been a focus in research. For instance, studies have described the regiospecific synthesis of related compounds and their structural determination using X-ray analysis, which is crucial for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Applications in Organic Synthesis

  • Synthesis of Allenic Amino-Acids : Research has involved the preparation of allenic amino-acids from compounds including 1-bromoalka-1,2-dienes, demonstrating the utility of bromophenylpropynoic acid derivatives in organic synthesis (Black & Landor, 1968).

Potential in Biomedical Applications

  • Biomedical Applications : Derivatives of bromophenylpropynoic acid have been investigated for their potential in various biomedical applications. For example, certain compounds have been studied for their role in the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Investigating Molecular Interactions

  • Study of Molecular Interactions : The effects of phenylalkanoic acid analogues, including 3-phenylprop-2-ynoic acid, on the morphology of cetyltrimethylammonium bromide (CTAB) micelles have been researched. This includes studying the pH- and temperature-dependent self-assembly of these compounds, providing insights into potential applications in microfluidics and encapsulation processes (Padsala et al., 2016).

Safety and Hazards

The safety information for 3-(3-Bromophenyl)prop-2-ynoic acid indicates that it has hazard statements H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 .

Properties

IUPAC Name

3-(3-bromophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQURHUBJUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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